1,3-Dibromo-1,1-difluoropropane
Overview
Description
1,3-Dibromo-1,1-difluoropropane is an organobromine compound with the molecular formula C3H4Br2F2 and a molecular weight of 237.87 g/mol . It is a colorless liquid at room temperature and has a boiling point of 62°C at 86 mmHg . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1,3-Dibromo-1,1-difluoropropane can be synthesized through the reaction of 1-bromo-3-chloropropane with an electron-rich environment . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,3-Dibromo-1,1-difluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different products depending on the reducing agent used.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form different oxidized products.
Common reagents used in these reactions include nickel (I) salen for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dibromo-1,1-difluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form C3-bridged compounds and other fluorinated derivatives.
Biology: It is used in studies involving halogenated compounds and their effects on biological systems.
Medicine: Research involving this compound includes its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-1,1-difluoropropane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the breaking of existing ones, depending on the reaction conditions. The pathways involved in its mechanism of action include nucleophilic substitution and reduction pathways .
Comparison with Similar Compounds
1,3-Dibromo-1,1-difluoropropane can be compared with other similar compounds such as:
1,3-Dibromopropane: This compound has a similar structure but lacks the fluorine atoms.
1,1-Dibromo-1-fluoropropane: This compound has one fluorine atom and two bromine atoms, making it slightly different in terms of reactivity and applications.
1,2-Dibromopropane: This compound has bromine atoms on adjacent carbon atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1,3-dibromo-1,1-difluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2F2/c4-2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAYGQDVLDHWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073188 | |
Record name | 1,3-Dibromo-1,1-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-25-3 | |
Record name | Propane, 1,3-dibromo-1,1-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibromo-1,1-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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